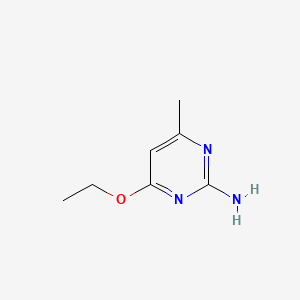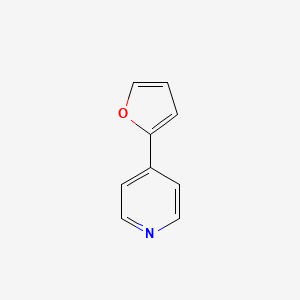
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is an organic compound with the molecular formula C14H10N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound This compound is known for its unique structure, which combines a benzimidazole ring with a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde typically involves the condensation of benzimidazole with benzaldehyde derivatives. One common method is the reaction of 1H-benzimidazole with 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as phosphoric acid or polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, pressure, and the use of advanced catalysts.
化学反应分析
Types of Reactions
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1H-1,3-benzimidazol-1-yl)benzoic acid.
Reduction: 4-(1H-1,3-benzimidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The benzimidazole ring is known to bind to various biological targets, potentially disrupting their normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(1H-1,3-benzimidazol-1-yl)benzaldehyde: Similar structure but lacks the carbaldehyde group.
4-(1H-1,3-benzodiazol-1-yl)benzaldehyde: Similar structure with a different heterocyclic ring.
Uniqueness
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is unique due to its combination of a benzimidazole ring and a benzaldehyde moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
IUPAC Name |
4-(benzimidazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYKWSXEKZURTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353279 |
Source


|
| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90514-72-0 |
Source


|
| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














